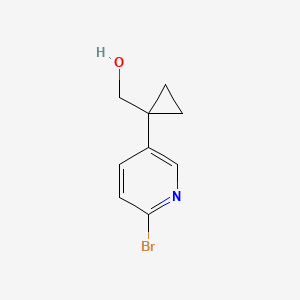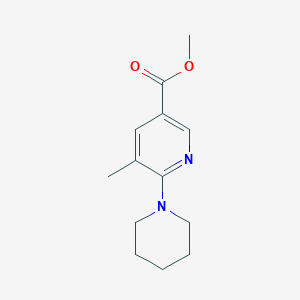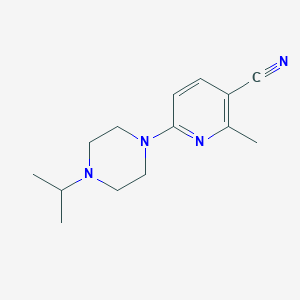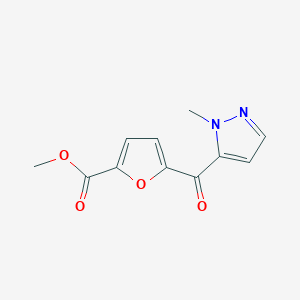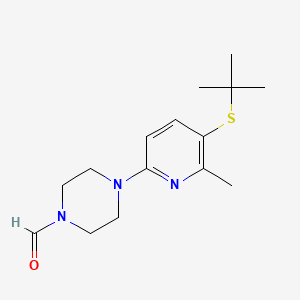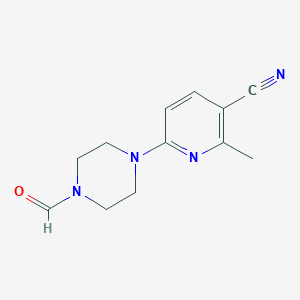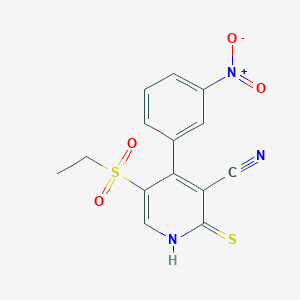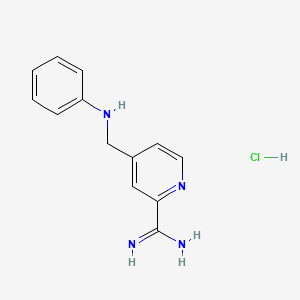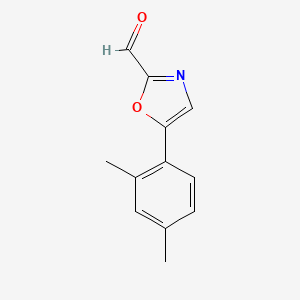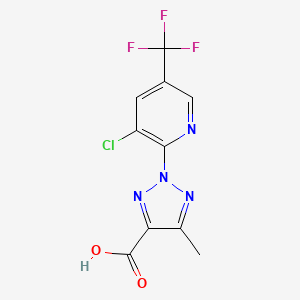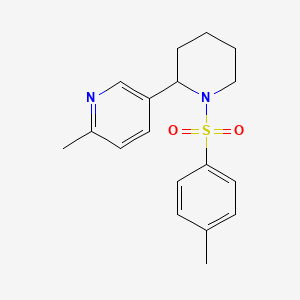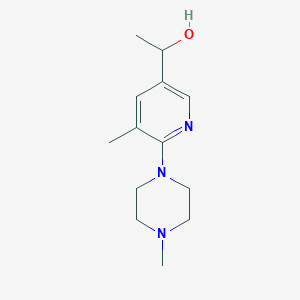
1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol is an organic compound with the molecular formula C13H21N3O. It is a derivative of pyridine and piperazine, featuring a hydroxyl group attached to an ethyl chain. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the piperazine moiety. The final step involves the addition of the hydroxyl group to the ethyl chain. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Shares the piperazine and pyridine moieties but lacks the hydroxyl group.
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}: Contains a similar piperazine structure but with additional aromatic rings.
Uniqueness
1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H21N3O |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
1-[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C13H21N3O/c1-10-8-12(11(2)17)9-14-13(10)16-6-4-15(3)5-7-16/h8-9,11,17H,4-7H2,1-3H3 |
Clave InChI |
KNXNQCRDKXFHLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



